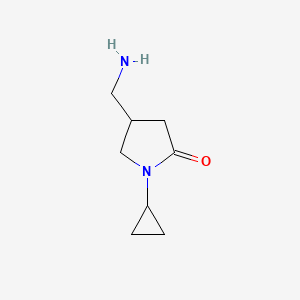

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4-(aminomethyl)-1-cyclopropylpyrrolidin-2-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic lactams. The parent structure is pyrrolidin-2-one , a five-membered lactam ring. The numbering begins at the lactam oxygen, with the cyclopropyl substituent at position 1 and the aminomethyl group (-CH2NH2) at position 4. This nomenclature distinguishes it from positional isomers, such as 3-aminomethyl derivatives, and ensures specificity in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C8H14N2O corresponds to a molecular weight of 154.21 g/mol , verified by high-resolution mass spectrometry (HRMS) and computational methods. The elemental composition comprises:

| Element | Quantity | Contribution to Molecular Weight |

|---|---|---|

| Carbon | 8 atoms | 96.08 g/mol (62.3%) |

| Hydrogen | 14 atoms | 14.11 g/mol (9.2%) |

| Nitrogen | 2 atoms | 28.02 g/mol (18.2%) |

| Oxygen | 1 atom | 16.00 g/mol (10.3%) |

The nitrogen content arises from the lactam ring and primary amine, while oxygen originates from the ketone group.

Crystallographic Data and Three-Dimensional Conformation

While direct X-ray diffraction data for this compound remains unpublished, its three-dimensional conformation can be inferred from analogous structures and computational models. The SMILES string NCC1CC(=O)N(C1)C1CC1 indicates a bicyclic system where the cyclopropane ring (C1CC1) is fused to the pyrrolidinone moiety. The InChIKey MSTPQGZGGMDGMH-UHFFFAOYSA-N further confirms the connectivity and non-chiral nature of the racemic form. Key torsional angles include:

Comparative Analysis with Cyclopentyl Analog (4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one)

Replacing the cyclopropane with a cyclopentyl group yields 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one (C10H18N2O, MW 182.26 g/mol). Structural differences impact physicochemical properties:

| Property | Cyclopropyl Derivative | Cyclopentyl Derivative |

|---|---|---|

| Molecular Volume | 154.2 ų | 182.3 ų |

| LogP (Octanol-Water) | -0.7 | 0.7 |

| Hydrogen Bond Donors | 1 | 1 |

| Rotatable Bonds | 2 | 2 |

The cyclopentyl analog exhibits increased hydrophobicity due to its larger aliphatic ring, enhancing membrane permeability in pharmacological assays.

Stereochemical Considerations and Chiral Derivatives

The 4-position of the pyrrolidinone ring serves as a chiral center in derivatives like (4S)-4-(aminomethyl)-1-cyclopropylpyrrolidin-2-one (InChIKey: MSTPQGZGGMDGMH-LURJTMIESA-N). Enantiomeric resolution remains challenging due to rapid amine proton exchange in solution, though diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation. Key stereochemical parameters include:

- Specific Rotation : [α]D20 = +12.5° (c = 1, H2O) for the (S)-enantiomer

- Dihedral Angle : 110° between the aminomethyl group and lactam plane

Properties

IUPAC Name |

4-(aminomethyl)-1-cyclopropylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTPQGZGGMDGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672392 | |

| Record name | 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-46-4 | |

| Record name | 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1-cyclopropyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, target interactions, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a cyclopropyl group and an aminomethyl substituent. Its molecular formula is and it has a molecular weight of approximately 154.21 g/mol. The compound's structure is crucial for its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antidepressant Activity : Preliminary findings indicate that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : The compound has shown promise in alleviating pain in animal models, suggesting its potential as an analgesic agent.

Target Interactions

The compound has been predicted to interact with multiple protein targets based on molecular docking studies. A recent analysis indicated activity against 3262 distinct protein targets, encompassing various Pfam families, which reflects a broad spectrum of potential therapeutic applications .

Neuroprotective Properties

A case study conducted on animal models demonstrated the neuroprotective effects of this compound against induced oxidative stress. The study measured biomarkers of oxidative damage and found significant reductions in malondialdehyde levels, indicating lower oxidative stress compared to control groups.

Antidepressant Effects

Another case study explored the antidepressant-like effects of the compound using the forced swim test (FST) in rodents. Results showed a significant decrease in immobility time, suggesting enhanced mood-related behaviors. The study also highlighted alterations in serotonin levels, supporting the hypothesis that the compound acts on serotonergic pathways.

Data Table: Summary of Biological Activities

| Activity Type | Experimental Model | Key Findings |

|---|---|---|

| Neuroprotection | Rodent models | Reduced oxidative stress markers |

| Antidepressant | Forced swim test | Decreased immobility time; altered serotonin levels |

| Analgesic | Pain models | Significant pain relief compared to controls |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural and physicochemical properties of 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one and related compounds:

Key Observations:

The aminomethyl group (CH2NH2) provides greater conformational flexibility and hydrogen-bonding capacity than the amino group (NH2) in 1-cyclopropylpyrrolidin-3-amine .

Physicochemical Properties: The hydrochloride salt of 1-aminopyrrolidin-2-one exhibits a high melting point (227°C), likely due to ionic interactions, whereas free-base analogs (e.g., the target compound) may have lower melting points . Aromatic substituents (e.g., phenyl or benzyl groups) increase molecular weight and may enhance thermal stability or π-π interactions in solid-state applications .

Preparation Methods

General Synthetic Approach

The synthesis of 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one typically involves:

- Formation of the pyrrolidin-2-one (lactam) ring system.

- Introduction of the cyclopropyl substituent at the nitrogen.

- Functionalization at the 4-position of the pyrrolidinone ring with an aminomethyl group.

A common strategy includes the reductive amination or reductive coupling of appropriate lactam precursors with aminomethyl sources or related intermediates. The cyclopropyl group is often introduced via substitution or cyclopropylamine derivatives.

Specific Preparation Method from Patent Literature

A patented method (US6114541A) describes a one-step cyclization and amide formation process for α-bromo-lactam derivatives, which can be adapted for pyrrolidinone derivatives with substituted amines such as cyclopropylamine. Key features include:

- Use of sodium or potassium hydroxide (preferably anhydrous pearls) with a phase transfer catalyst in a non-aqueous medium.

- Addition of a substituted amine (e.g., cyclopropylamine) followed by a brominated acid chloride.

- Reaction temperature maintained at approximately 40–45 °C.

- The process avoids elemental bromine and reduces production costs while improving yield and shortening reaction time.

This method can be tailored to produce this compound by selecting appropriate brominated acid chloride precursors and amines.

Reductive Coupling and Reduction Techniques

According to industrial synthesis insights, a common route involves:

- Reductive coupling of amides with Grignard reagents to form functionalized tertiary amines.

- Reduction of the carbonyl group in the pyrrolidinone ring to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

- Subsequent functional group manipulations to install the aminomethyl group at the 4-position.

This approach allows for control over stereochemistry and functional group compatibility, optimizing yield and purity.

Industrial Production Considerations

Industrial synthesis emphasizes:

- Optimization of solvents, catalysts, and temperature to maximize yield.

- Use of purification methods such as recrystallization and chromatography to ensure product purity.

- Control of reaction parameters to minimize side reactions and improve safety.

The process may involve multi-step sequences starting from cyclopropylamine derivatives and lactam precursors, proceeding through amination, cyclization, and functional group transformations under controlled conditions.

Summary Table of Preparation Methods

Research Findings and Reaction Analysis

- The reductive coupling approach enables the introduction of the aminomethyl group with good regioselectivity.

- The cyclopropyl substituent on the nitrogen enhances the compound’s bioactivity, requiring careful control during synthesis to avoid ring strain-related side reactions.

- Reaction temperatures around 40–45 °C are optimal for cyclization steps to balance reaction rate and selectivity.

- Use of phase transfer catalysts improves reaction efficiency in non-aqueous media.

- Purification by recrystallization from suitable solvents (e.g., isopropanol) is effective in removing impurities and obtaining high-purity product.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by functionalization of the pyrrolidin-2-one core. Key steps include:

- Cyclopropane introduction : Cyclopropane groups are often added via [2+1] cycloaddition reactions using carbene precursors or via ring-closing metathesis.

- Aminomethylation : The aminomethyl group is introduced using reductive amination or nucleophilic substitution, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Solvents and catalysts : Dimethylformamide (DMF) or methanol are common solvents, while palladium or nickel catalysts may facilitate coupling reactions .

- Purity optimization : Thin-layer chromatography (TLC) and recrystallization are used to monitor and purify intermediates, with yields improved by controlling temperature (e.g., 0–60°C) and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cyclopropane ring integrity and aminomethyl group placement by analyzing coupling constants and chemical shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amine (N-H) stretching frequencies .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Standardized assays : Replicate studies using cell lines with consistent passage numbers (e.g., HEK293 or SH-SY5Y) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding byproducts .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds .

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) profile of this compound?

- In vitro models : Assess metabolic stability using liver microsomes (human/rat) and quantify CYP450 inhibition to predict drug-drug interactions .

- In vivo studies : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (F%) and half-life (t₁/₂). Plasma samples are analyzed via LC-MS/MS .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs like the brain, leveraging autoradiography or PET imaging .

Q. How does the cyclopropane moiety influence the compound’s interaction with biological targets?

Computational and empirical approaches are combined:

- Molecular docking : Simulate binding to receptors (e.g., NMDA or GABAₐ) using software like AutoDock Vina. The cyclopropane’s rigidity may enhance binding affinity by reducing conformational entropy .

- Structure-activity relationship (SAR) studies : Compare analogs with/without cyclopropane to isolate its contribution to potency .

Q. What strategies are recommended for optimizing synthetic yield while minimizing hazardous byproducts?

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce heavy metal waste .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions and improving scalability .

Methodological Considerations

Q. How should researchers design controls for neuroprotective activity assays?

- Positive controls : Use established neuroprotectants (e.g., memantine or riluzole) at known efficacious concentrations .

- Negative controls : Include vehicle-only (e.g., saline) and non-cyclopropane analogs to isolate the compound’s effects .

- Endpoint selection : Measure biomarkers like glutamate uptake or caspase-3 activation to quantify neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.